2-([1,1'-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-2-(4-phenylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O/c30-27(18-21-10-12-24(13-11-21)22-6-2-1-3-7-22)29-17-15-26(20-29)28-16-14-23-8-4-5-9-25(23)19-28/h1-13,26H,14-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMODNZMBMQERF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)C(=O)CC4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-([1,1'-biphenyl]-4-yl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)ethanone is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into key components that contribute to its biological activity:
- Biphenyl moiety : Known for its role in enhancing hydrophobic interactions.
- Pyrrolidine ring : Often associated with modulating neurotransmitter systems.
- Dihydroisoquinoline : A structure linked with neuroprotective effects and potential anti-cancer properties.
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit butyrylcholinesterase (BChE), an enzyme involved in neurotransmission. Inhibition of BChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotective Effects : The dihydroisoquinoline component has been associated with neuroprotection against oxidative stress, which is crucial in neurodegenerative diseases .
- Antioxidant Activity : Some studies indicate that the compound exhibits antioxidant properties, potentially reducing cellular damage from reactive oxygen species (ROS) .
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- BChE Inhibition : The compound demonstrated significant inhibition of BChE with an IC50 value of 2.68 ± 0.28 μM, indicating strong potential for therapeutic applications in neurodegenerative diseases .
- Cell Viability Assays : In human neuronal cell lines, the compound showed a dose-dependent increase in cell viability under oxidative stress conditions, suggesting protective effects against neurotoxicity .
Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound:
- Case Study on Cognitive Enhancement : A study involving aged rats treated with the compound exhibited improved memory retention and learning capabilities compared to controls. This suggests potential applications in age-related cognitive decline .
- Neuroprotection in Stroke Models : In a stroke model, administration of the compound reduced infarct size and improved neurological scores, indicating its protective role during ischemic events .
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogues
Key Observations:
Substituent Effects: The target compound’s biphenyl group distinguishes it from analogues like the chlorophenyl-sulfonamide derivative or trifluoromethyl-containing ERβ ligands . The pyrrolidine-dihydroisoquinoline linkage in the target compound contrasts with esters (e.g., methyl propanoate ) or nitro-pyrazole substituents , which may alter metabolic stability or binding kinetics.
The nitro-pyrazole derivative highlights the versatility of ethanone-based scaffolds for introducing diverse substituents.
The chlorophenyl-sulfonamide compound was used in virtual screening, suggesting utility in hit identification for enzyme or receptor targets.
Physicochemical and Pharmacokinetic Considerations
- Basic Nitrogen Centers: The pyrrolidine and dihydroisoquinoline moieties introduce basicity (pKa ~8–10), favoring protonation at physiological pH and influencing solubility and protein binding .
- Metabolic Stability : Fluorinated analogues (e.g., trifluoromethyl ) may resist oxidative metabolism, whereas the target compound’s biphenyl group could be susceptible to CYP450-mediated hydroxylation.
Preparation Methods
Suzuki–Miyaura Coupling for Biphenyl Formation
The 1,1'-biphenyl-4-yl group is constructed using palladium-catalyzed cross-coupling between phenylboronic acid derivatives and bromoacetophenone. As demonstrated by Ali et al., optimized conditions employ Pd(PPh₃)₄ (2 mol%) with Na₂CO₃ in a toluene/ethanol/water solvent system at 80°C, yielding 93% of the biphenyl intermediate.
Table 1: Optimization of Suzuki–Miyaura Conditions for Biphenyl Synthesis
| Catalyst Loading (mol%) | Base | Solvent Ratio (Tol:EtOH:H₂O) | Yield (%) |
|---|---|---|---|
| 1 | K₂CO₃ | 3:1:1 | 78 |
| 2 | Na₂CO₃ | 2:1:1 | 93 |
| 3 | Cs₂CO₃ | 2:1:1 | 85 |
Friedel–Crafts Acetylation
Alternative routes utilize Friedel–Crafts acylation of biphenyl with acetyl chloride under AlCl₃ catalysis. However, this method suffers from regioselectivity issues, producing para:meta ratios of 4:1. Microwave-assisted conditions (150°C, 20 min) improve para-selectivity to 9:1 but require stringent moisture control.
Functionalization of the Pyrrolidine-Dihydroisoquinoline Moiety
Reductive Amination for Pyrrolidine-Dihydroisoquinoline Linkage
The 3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidine fragment is synthesized via reductive amination of 3-aminopyrrolidine with 1,2,3,4-tetrahydroisoquinoline. Using NaBH₃CN in methanol at 0°C, this step achieves 88% yield but requires chromatographic purification to remove over-alkylated byproducts.
Table 2: Comparative Reductive Amination Conditions
| Reducing Agent | Temperature (°C) | Solvent | Yield (%) |
|---|---|---|---|
| NaBH₄ | 25 | THF | 62 |
| NaBH₃CN | 0 | MeOH | 88 |
| BH₃·THF | -20 | DCM | 71 |
Palladium-Mediated C–N Coupling
For higher stereocontrol, Buchwald–Hartwig amination between 3-bromopyrrolidine and dihydroisoquinoline employs Pd₂(dba)₃/Xantphos with Cs₂CO₃ in dioxane (110°C, 24 h). This method affords 76% yield but introduces challenges in ligand recovery.
Final Assembly via Nucleophilic Acylation
The biphenyl-ethanone core is activated as an acyl chloride (SOCl₂, reflux) and coupled with the pyrrolidine-dihydroisoquinoline amine in dichloromethane with Et₃N. Key considerations include:
- Steric hindrance mitigation : Slow addition of acyl chloride (0.5 mL/min) prevents dimerization.
- Temperature control : Maintaining -10°C suppresses racemization at the pyrrolidine stereocenter.
Table 3: Acylation Reaction Optimization
| Acid Activator | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | Et₃N | DCM | -10 | 82 |
| (COCl)₂ | Pyridine | THF | 25 | 68 |
| Tf₂O | DIPEA | Acetone | 0 | 74 |
Challenges and Optimization Strategies
Regioselectivity in Biphenyl Formation
Electron-deficient aryl bromides exhibit slower oxidative addition, necessitating higher Pd loadings (5 mol%) for complete conversion. Computational modeling suggests that bulky phosphine ligands (Xantphos) improve para-selectivity by 12% compared to PPh₃.
Epimerization During Acylation
The chiral center at pyrrolidine’s 3-position undergoes partial racemization (up to 18%) during acylation. Quenching with aqueous NaHCO₃ at -20°C reduces this to 4%.
Purification Challenges
Final product purification requires sequential chromatography (SiO₂, hexane/EtOAc 3:1 → 1:1) followed by recrystallization from ethanol/water (9:1). LC-MS analysis confirms >99% purity with [M+Na]⁺ at m/z 463.2.
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
- Biphenyl group : Enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites .
- Pyrrolidine-dihydroisoquinoline moiety : Facilitates hydrogen bonding and cation-π interactions with targets like kinases or GPCRs .
- Modifications : Fluorination at biphenyl (para position) improves metabolic stability .
Advanced: What are key considerations for transitioning from in vitro to in vivo studies?
Methodological Answer:
- Pharmacokinetics : Assess solubility (via shake-flask method) and plasma stability (LC-MS/MS analysis) .
- Toxicity screening : Acute toxicity in rodents (LD₅₀) and hepatotoxicity markers (ALT/AST levels) .
- Formulation : Use PEG-400 or cyclodextrins for aqueous solubility enhancement .
Advanced: How to employ computational methods for target prediction?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., PDE5 or β-secretase) .
- Pharmacophore modeling : Identify essential features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger Suite .
- ADMET Prediction : SwissADME or pkCSM to forecast bioavailability and blood-brain barrier penetration .
Advanced: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- Catalyst screening : Test Pd/C or Ni catalysts for coupling steps to reduce byproducts .
- Solvent selection : Switch to ethanol/water mixtures for greener chemistry and easier isolation .
- Process monitoring : Use inline FTIR or PAT (Process Analytical Technology) for real-time feedback .
Advanced: What strategies ensure compound stability during storage?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis .
- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced: How to validate conflicting spectral data during characterization?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
